N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine, also known as Itraconazole, is a triazole antifungal drug used to treat a variety of fungal infections. It is a synthetic derivative of itraconazole that has been developed to improve its antifungal activity.
Mechanism of Action
N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately, cell death. N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine also has activity against some fungal enzymes, including cytochrome P450-dependent enzymes, which are involved in the metabolism of fungal toxins.
Biochemical and physiological effects
N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine has been found to have a low toxicity profile and is generally well-tolerated. It is metabolized in the liver and excreted in the feces and urine. It has been shown to have some interaction with other drugs, including warfarin and rifampin, and caution should be exercised when using it in combination with other medications.
Advantages and Limitations for Lab Experiments
N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine has several advantages for use in laboratory experiments. It is readily available and easy to use, and its mechanism of action is well-understood. However, it does have some limitations. It is not effective against all fungal pathogens, and its use can lead to the development of drug-resistant strains.
Future Directions
There are several future directions for research on N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine. One area of interest is the development of new formulations that can improve its efficacy and reduce its toxicity. Another area of interest is the exploration of its potential use in the treatment of other diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to better understand its mechanism of action and to identify new targets for antifungal therapy.
Synthesis Methods
N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine is synthesized by a multistep process that involves the condensation of 4-isopropylbenzoyl chloride with 1,2,4-triazole-1-ylacetic acid, followed by the reaction of the resulting intermediate with piperidine. The final product is isolated by crystallization and purification.
Scientific Research Applications
N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal pathogens. It has been used to treat systemic fungal infections, including aspergillosis, histoplasmosis, and blastomycosis. It has also been used to treat dermatophytosis and onychomycosis.
properties
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-15(2)16-5-7-17(8-6-16)22-18-4-3-10-23(12-18)19(25)9-11-24-14-20-13-21-24/h5-8,13-15,18,22H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZBOWWMRPQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.